法莫替丁

概述

描述

法莫替丁是一种常用的组胺H2受体拮抗剂,可有效减少胃酸分泌。 它广泛用于治疗诸如消化性溃疡病、胃食管反流病和卓-艾综合征等疾病 。 法莫替丁以其对H2受体的高选择性和比其他H2受体拮抗剂(如西咪替丁和雷尼替丁)更强的效力而闻名 .

科学研究应用

法莫替丁具有广泛的科学研究应用:

作用机制

法莫替丁通过竞争性抑制胃壁细胞上的组胺H2受体发挥作用。 这种抑制阻止组胺与受体结合,从而减少胃酸的产生 。 所涉及的分子靶标包括H2受体,受影响的途径是与胃酸分泌相关的途径 .

安全和危害

When handling famotidine, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Famotidine is commonly used for the treatment of gastric ulcer. The present study was conducted to fabricate famotidine tablets using various diluents . The maximum daily dose of over-the-counter (OTC) famotidine in adults and children over 12 years of age is 40 mg per day unless your doctor prescribes it otherwise .

生化分析

Biochemical Properties

Famotidine interacts with the histamine H2 receptor, displaying high selectivity towards this receptor . It is about 20 to 50 times more potent at inhibiting gastric acid secretion than cimetidine and eight times more potent than ranitidine . Famotidine’s interaction with the H2 receptor leads to a decrease in the production of gastric acid, suppressing acid concentration and pepsin content, and decreasing the volume of gastric secretion .

Cellular Effects

Famotidine has various effects on cells. It decreases the amount of acid produced by the stomach . In gastric cancer cells, famotidine has been found to trigger cell pyroptosis, a form of inflammatory programmed cell death . This suggests that famotidine may have a role in modulating inflammatory responses in certain cellular contexts.

Molecular Mechanism

Famotidine acts as a competitive inhibitor of histamine-2 (H2) receptors . By binding to these receptors, famotidine prevents the action of histamine, a compound that stimulates gastric acid secretion. This inhibition suppresses both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin .

Temporal Effects in Laboratory Settings

In laboratory settings, famotidine has been observed to have effects over time. For example, it has been found to improve symptoms in non-hospitalized COVID-19 patients . A systematic review found no association between famotidine use and a reduced risk of mortality or combined outcome of mortality, intubation, and/or intensive care services in hospitalized individuals with COVID-19 .

Dosage Effects in Animal Models

In animal models, the effects of famotidine can vary with different dosages . Famotidine is generally well-tolerated in dogs, but side effects such as decreased appetite, drowsiness, and in rare cases, vomiting or diarrhea, can occur .

Metabolic Pathways

Famotidine undergoes minimal first-pass metabolism. About 25-30% of the drug is eliminated through hepatic metabolism. The only metabolite identified in humans is the S-oxide .

Transport and Distribution

Famotidine is transported and distributed within cells and tissues. A study found that famotidine, when co-administered with metformin, increased the estimated bioavailability of metformin . This suggests that famotidine may influence the transport and distribution of other drugs within the body.

准备方法

合成路线和反应条件

法莫替丁可通过多步合成过程合成,该过程涉及各种化学中间体的反应。一种常见的合成路线涉及2-胍基噻唑与3-氯丙腈反应生成中间体3-(2-胍基噻唑-4-基)丙腈。 然后将该中间体与硫脲反应生成法莫替丁 .

工业生产方法

在工业环境中,法莫替丁是在大型化学反应器中生产的,其中反应条件经过精心控制以确保高产率和纯度。 该过程通常涉及使用溶剂和催化剂来促进反应,并且可能包括结晶和过滤等纯化步骤以获得最终产品 .

化学反应分析

反应类型

法莫替丁会经历各种化学反应,包括:

氧化: 法莫替丁在某些条件下可以被氧化,导致形成亚砜和砜。

还原: 还原反应可以将法莫替丁转化为相应的胺衍生物。

常见的试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 取代反应通常涉及使用卤化剂和亲核试剂.

主要形成的产物

相似化合物的比较

法莫替丁经常与其他H2受体拮抗剂(如西咪替丁和雷尼替丁)进行比较:

西咪替丁: 法莫替丁比西咪替丁更有效,副作用更少.

雷尼替丁: 法莫替丁由于其更高的效力和更好的安全性而优于雷尼替丁.

类似化合物清单

- 西咪替丁

- 雷尼替丁

- 尼扎替丁

属性

IUPAC Name |

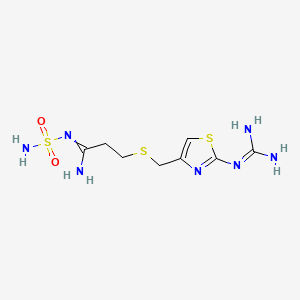

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFQPHANEAPEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N7O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does famotidine interact with its target and what are the downstream effects?

A1: Famotidine is a competitive histamine H2-receptor antagonist. [] It works by competitively binding to histamine H2-receptors, primarily in the gastric parietal cells. [, , ] This binding blocks histamine from binding to the receptors and prevents the histamine-induced activation of these receptors. As a result, the downstream signaling pathway that leads to gastric acid secretion is inhibited, leading to a reduction in both basal and stimulated gastric acid production. [, , , , ]

Q2: What is the molecular formula and weight of famotidine?

A2: The molecular formula of famotidine is C8H15N7O2S3, and its molecular weight is 337.45 g/mol.

Q3: Is there any spectroscopic data available about famotidine?

A3: Yes, spectroscopic techniques like ultraviolet-visible (UV-Vis) spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize famotidine and its interactions. [, , , , , , ] These techniques provide insights into the drug's structure, functional groups, and potential interactions with other molecules.

Q4: How does famotidine perform under various storage conditions?

A4: Studies have evaluated the stability of famotidine under various conditions, including exposure to heat, light, and humidity. [, , ] Famotidine has been shown to degrade under certain stress conditions, leading to the formation of degradation products. []

Q5: What are some applications of famotidine related to its material compatibility?

A5: Famotidine is often formulated with excipients to improve its stability, solubility, and bioavailability. [, , , ] For example, famotidine has been formulated as chewable tablets with calcium carbonate and magnesium hydroxide. [, ]

Q6: Does famotidine exhibit catalytic properties?

A6: Famotidine is not known to have catalytic properties. It primarily acts as an antagonist, blocking the activity of the histamine H2-receptor rather than catalyzing a chemical reaction. [, ]

Q7: Have any computational studies been conducted on famotidine?

A7: Yes, computational studies, including molecular docking simulations, have been conducted to investigate the potential interactions of famotidine with various targets, including viral proteases involved in SARS-CoV-2 replication. [] These studies provide insights into potential binding modes and affinities.

Q8: How do structural modifications of famotidine affect its activity, potency, and selectivity?

A8: While the provided research doesn’t delve deeply into specific SAR studies for famotidine, it does mention that famotidine's structure is key to its high potency and selectivity for the H2 receptor compared to other H2 antagonists. [, , ] Specifically, the presence of the guanidinothiazole ring in famotidine contributes to its potent and long-lasting H2 receptor blocking activity. [] Modifications to this structure could potentially alter its binding affinity and selectivity.

Q9: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of famotidine?

A9: Various formulation strategies have been explored to enhance famotidine's therapeutic profile. One study investigated famotidine loaded onto a 3D-nano-cellulose network to improve its bioavailability. [] Another study explored the use of a gastro-retentive floating microsphere delivery system composed of famotidine, glyceryl mono-oleate (GMO), and calcium-alginate. This formulation aimed to prolong drug release and enhance bioavailability. []

Q10: Is there information available on SHE regulations concerning famotidine?

A10: The provided research focuses on the scientific aspects of famotidine. Information regarding specific SHE regulations would need to be obtained from relevant regulatory agencies like the FDA or EMA.

Q11: What is the pharmacokinetic profile of famotidine?

A11: Famotidine is well absorbed after oral administration, although its bioavailability is incomplete (around 40-45%). [] The drug is metabolized in the liver to a small extent, and a significant portion is excreted unchanged in the urine. [, , ] Studies have investigated its pharmacokinetic parameters in different populations, including adult cattle and healthy volunteers. [, ]

Q12: How does the route of administration affect famotidine's pharmacokinetic parameters?

A12: The route of administration influences famotidine's pharmacokinetic profile. For instance, intravenous administration leads to a more rapid onset of action compared to oral administration. [, , ] One study compared the effects of intermittent intravenous administration and continuous intravenous infusion of famotidine, highlighting the impact of administration strategy on gastric pH control. []

Q13: What in vitro models have been used to study famotidine?

A13: Researchers have used Caco-2 cell monolayers, derived from human colon adenocarcinoma cells, to study famotidine's absorption and transport characteristics. [, ] This model mimics the intestinal epithelial barrier and helps understand drug permeability.

Q14: Which animal models have been employed in famotidine research?

A14: Famotidine's effects have been evaluated in various animal models, including rats and dogs. [, , , ] These studies have helped elucidate the drug's mechanism of action, pharmacokinetic properties, and potential side effects.

Q15: Have there been clinical trials investigating the efficacy of famotidine?

A15: Yes, numerous clinical trials have investigated the efficacy and safety of famotidine in various conditions, including duodenal ulcers, reflux esophagitis, and more recently, COVID-19. [, , , , , ] These trials have provided valuable data on its therapeutic benefits and potential risks.

Q16: Is there any information available on famotidine resistance?

A16: The development of resistance to H2-receptor antagonists like famotidine is not well documented in the provided research.

Q17: Are there any specific drug delivery strategies employed to improve the delivery of famotidine to its target?

A18: One study explored the potential of a 3D-nano-cellulose network for enhancing famotidine's bioavailability, indicating an interest in optimizing its delivery. [] Additionally, research on floating microspheres for famotidine delivery highlights the continuous efforts to improve its pharmacokinetic profile. []

Q18: Have any biomarkers been identified to predict the efficacy or monitor the treatment response of famotidine?

A18: The research provided does not delve into specific biomarkers for famotidine efficacy or treatment response.

Q19: What analytical methods are used to characterize and quantify famotidine?

A20: Various analytical methods have been employed to characterize and quantify famotidine in various matrices. High-performance liquid chromatography (HPLC) is a widely used technique for determining famotidine concentrations in biological samples like plasma. [, , , , , ] Additionally, UV-Vis spectrophotometry has been employed for famotidine analysis, offering a relatively simple and accessible method for quantification. [, , , , , ]

Q20: Is there information available about the environmental impact of famotidine?

A20: The provided research primarily focuses on the pharmaceutical aspects of famotidine. Information regarding its environmental impact and degradation pathways would require further investigation.

Q21: What is the dissolution profile of famotidine?

A22: Famotidine exhibits limited solubility in water, which can impact its dissolution rate and overall bioavailability. [] Formulations like chewable tablets and floating microspheres are designed to improve its dissolution and release characteristics. [, ]

Q22: What parameters are assessed during analytical method validation for famotidine?

A23: Analytical methods for famotidine undergo rigorous validation to ensure accuracy, precision, specificity, linearity, and robustness. [, , ] This validation process guarantees reliable and reproducible results, crucial for quality control, pharmacokinetic studies, and clinical trials.

Q23: What quality control measures are implemented during the manufacturing of famotidine formulations?

A24: Stringent quality control measures are essential during the manufacturing of famotidine formulations to ensure product quality, consistency, and patient safety. [, , ] These measures involve testing the drug's content, purity, dissolution rate, and stability, as well as monitoring for potential contaminants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B7783154.png)

![benzyl N~2~-[(benzyloxy)carbonyl]asparaginate](/img/structure/B7783188.png)

![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}--3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7783210.png)

![9,10-Dihydro-2-methyl-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ol](/img/structure/B7783235.png)